molecular formula C15H15NO2 B2933044 N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide CAS No. 2361655-77-6

N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide

Cat. No.: B2933044
CAS No.: 2361655-77-6
M. Wt: 241.29
InChI Key: NLIUYFVJJUPXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide is a synthetic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a phenylethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide typically involves the reaction of furan-2-carboxylic acid with phenylethylamine under appropriate conditions to form the intermediate, which is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenylethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The furan ring and phenylethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl): A synthetic opioid with similar structural features but different pharmacological properties.

    N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (Furanylfentanyl): Another synthetic opioid with a furan ring, known for its potent analgesic effects.

Uniqueness

N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide is unique due to its specific combination of a furan ring, phenylethyl group, and prop-2-enamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[1-(furan-2-yl)-2-phenylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-15(17)16-13(14-9-6-10-18-14)11-12-7-4-3-5-8-12/h2-10,13H,1,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIUYFVJJUPXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.